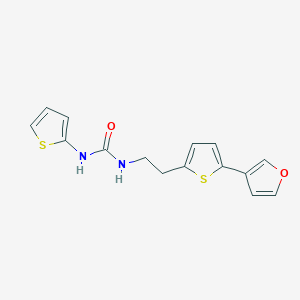

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea

Description

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of organic chemistry and materials science.

Properties

IUPAC Name |

1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c18-15(17-14-2-1-9-20-14)16-7-5-12-3-4-13(21-12)11-6-8-19-10-11/h1-4,6,8-10H,5,7H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAHQHQABZRUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Introduction of the ethyl linker: The intermediate is then reacted with an ethylating agent under controlled conditions to introduce the ethyl linker.

Urea formation: Finally, the thiophene-ethyl intermediate is reacted with an isocyanate to form the urea derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that derivatives containing furan and thiophene rings demonstrate effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

These results highlight the compound's potential as a therapeutic agent against bacterial infections.

Antifungal Activity

In addition to antibacterial properties, this compound may exhibit antifungal activity. Related compounds have been shown to inhibit fungal growth effectively.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These findings suggest that the compound could serve as a basis for developing antifungal agents.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM | |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

The IC50 values demonstrate the compound's potential effectiveness in inhibiting cancer cell proliferation.

Materials Science Applications

The unique electronic properties of furan and thiophene rings make this compound suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The ability of these rings to engage in π–π stacking interactions enhances charge transport properties, making them ideal candidates for organic electronic applications.

Case Studies

Several case studies have explored the biological activity of compounds similar to this one:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. The results indicated that compounds with thiophene and furan rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

- Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

2-(Furan-3-yl)thiophene: This compound lacks the ethyl and urea functionalities, making it less versatile in certain applications.

3-(Thiophen-2-yl)urea: This compound lacks the furan ring, which may reduce its potential for π-π stacking interactions.

1-(2-(Thiophen-2-yl)ethyl)-3-(furan-3-yl)urea: This is a positional isomer with potentially different reactivity and biological activity.

The unique combination of furan, thiophene, ethyl, and urea functionalities in 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea makes it a distinctive compound with diverse applications and reactivity.

Biological Activity

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, and potential applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique arrangement of furan and thiophene rings, which contribute to its electronic properties. The synthesis typically involves multi-step organic reactions, including:

- Preparation of Thiophene and Furan Intermediates : Utilizing cross-coupling reactions.

- Formation of the Ethyl Linkage : Introducing the ethyl group through ethylating agents.

- Urea Formation : Reacting the ethylated product with isocyanates to yield the final urea structure.

This synthetic approach allows for the efficient production of derivatives with modified properties, enhancing their biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiourea and urea derivatives have shown effectiveness against various pathogens. A study evaluating a series of urea derivatives found that certain compounds had an LD50 value as low as 67.9 ppm against Aedes aegypti larvae, indicating potent larvicidal activity .

| Compound | LD50 (ppm) | Activity |

|---|---|---|

| 1c | 67.9 | High larvicidal activity |

| 1e | 118.8 | Moderate larvicidal activity |

| 3e | 165.6 | Lower larvicidal activity |

Cytotoxicity and Anti-inflammatory Activity

In vitro studies have shown that many thiourea and urea derivatives do not exhibit cytotoxicity against human cancer cell lines, suggesting a favorable safety profile for potential therapeutic applications . For instance, no significant anti-inflammatory activity was observed in human chondrosarcoma cells when tested against NF-κB mediated transcription, even at concentrations up to 25 μg/mL .

The biological activity of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is believed to be mediated through its interaction with biological macromolecules such as proteins and nucleic acids. The furan and thiophene rings allow for π-π stacking interactions and hydrogen bonding, which can modulate the activity of target biomolecules.

Case Studies

- Antitumor Activity : A related compound demonstrated broad-spectrum antitumor activity with GI50 values ranging from 1.7 to 28.7 μM across various cancer cell lines, highlighting the potential for similar compounds in cancer therapy .

- Antimicrobial Efficacy : Another study reported that certain thiourea derivatives exhibited significant antifungal and antibacterial activities against several pathogens, reinforcing the potential of compounds like 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea in treating infections .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of urea derivatives typically involves coupling isocyanates with amines. For heterocyclic systems like this compound, a stepwise approach is advised:

- Step 1: Synthesize the ethyl-linked bithienyl-furan intermediate via Claisen-Schmidt condensation (e.g., using 2-acetylthiophene/furan and aldehydes in NaOH/ethanol, as described for analogous chalcone derivatives) .

- Step 2: React the intermediate with thiophen-2-yl isocyanate in an inert solvent (e.g., dichloromethane) under reflux with a base like triethylamine to neutralize HCl byproducts .

Optimization: Use high-purity reagents, monitor reaction progress via TLC, and employ column chromatography for purification. Yield improvements (60–75%) are achievable with controlled stoichiometry and nitrogen atmospheres to prevent oxidation.

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and urea linkage?

Methodological Answer:

- X-ray crystallography resolves regiochemistry and bond angles (e.g., as demonstrated for 1-(4-chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea) .

- Spectroscopy:

- FT-IR: Validate urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- NMR: Use H and C NMR to confirm substitution patterns in thiophene/furan rings (e.g., coupling constants for aromatic protons) and the ethyl linker’s integration .

- Mass spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound’s heterocyclic motifs?

Methodological Answer:

- Hypothesis-driven design: Focus on varying substituents on the furan/thiophene rings (e.g., electron-withdrawing groups to modulate electronic effects) and altering the ethyl spacer length.

- Experimental workflow:

- Data analysis: Apply multivariate regression to link structural descriptors (Hammett constants, logP) to activity trends. Address contradictions by revisiting steric/electronic models .

Q. What environmental stability assays are critical for assessing this compound’s persistence in ecological studies?

Methodological Answer:

- Hydrolytic stability: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via HPLC .

- Photodegradation: Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic media; quantify byproducts via LC-MS .

- Microbial degradation: Use soil slurry models (e.g., OECD 307 guidelines) to assess biodegradation half-lives under aerobic/anaerobic conditions.

Q. How can computational modeling predict the compound’s reactivity in catalytic systems or supramolecular assemblies?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (HOMO/LUMO) and charge distribution .

- Molecular dynamics (MD): Simulate interactions with solvents or biomacromolecules (e.g., albumin) to predict aggregation or binding kinetics.

- Validation: Cross-check predictions with experimental data (e.g., catalytic alkylation efficiency in ruthenium systems) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound’s properties?

Methodological Answer:

- Systematic validation: Re-examine computational parameters (e.g., solvent models, basis sets) and experimental conditions (e.g., purity, measurement techniques).

- Case example: If DFT-predicted solubility diverges from experimental data, reassess solvation-free energy calculations or probe polymorphism via PXRD .

- Collaborative frameworks: Integrate interdisciplinary approaches (e.g., crystallography + spectroscopy) to resolve ambiguities .

Experimental Design Considerations

Q. What statistical frameworks are optimal for dose-response studies involving this compound?

Methodological Answer:

- Nonlinear regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Replicates: Use ≥4 replicates per concentration (aligned with agricultural chemical studies) to ensure reproducibility .

- Controls: Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.